molecular formula C10H22N2O2S B1467832 [(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine CAS No. 917872-25-4

[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine

Cat. No. B1467832
M. Wt: 234.36 g/mol
InChI Key: XXSNGMFYNHETTM-UHFFFAOYSA-N
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Description

“[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound1. However, related compounds such as trans-4-Aminocyclohexanol and trans-4-Methylcyclohexylamine have been studied23.



Synthesis Analysis

The synthesis of related compounds such as trans-4-Aminocyclohexanol has been reported4. The process involves hydrogenation and saponification reactions. However, the specific synthesis process for “[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine” is not readily available4.



Molecular Structure Analysis

The molecular structure of “[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine” is not readily available. However, related compounds such as trans-4-Aminocyclohexanol have a molecular formula of C6H13NO2, and trans-4-Methylcyclohexylamine has a molecular formula of C7H15N3.



Chemical Reactions Analysis

The specific chemical reactions involving “[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine” are not readily available. However, related compounds such as trans-4-Aminocyclohexanol are known to participate in various chemical reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine” are not readily available. However, related compounds such as trans-4-Methylcyclohexylamine have a molecular weight of 113.20, and it’s a liquid at room temperature6.


Safety And Hazards

The safety and hazards of “[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine” are not readily available. However, related compounds such as trans-4-Methylcyclohexylamine are known to be flammable and corrosive7.


Future Directions

The future directions for the study and application of “[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine” are not readily available. However, related compounds such as trans-4-Aminocyclohexanol are being studied for their potential applications in the synthesis of pharmacologically active compounds4.


Please note that this analysis is based on the information available and may not fully cover “[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine”. For a more comprehensive analysis, further research and studies are needed.


properties

IUPAC Name

N-[(4-aminocyclohexyl)methyl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S/c1-8(2)15(13,14)12-7-9-3-5-10(11)6-4-9/h8-10,12H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSNGMFYNHETTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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